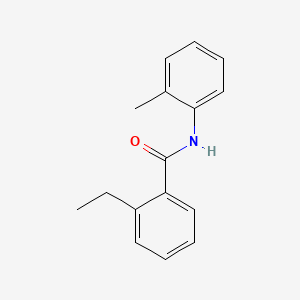
Benzamide, 2-ethyl-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-ethyl-N-(2-methylphenyl)-: is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. The reaction is performed at mild conditions, making it suitable for various functionalized molecules.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-ethyl-N-(2-methylphenyl)-, like other benzamides, can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Benzamide derivatives are widely used in organic synthesis as intermediates for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the synthesis of bioactive molecules.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry, particularly as anti-inflammatory, analgesic, and antipsychotic agents. They are also being investigated for their potential in treating cancer and other diseases .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of benzamide, 2-ethyl-N-(2-methylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. They may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Methylbenzamide: A benzamide derivative with a methyl group at the second position.
N-Ethylbenzamide: A benzamide derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: Benzamide, 2-ethyl-N-(2-methylphenyl)-, is unique due to the presence of both an ethyl group at the second position and a methylphenyl group attached to the nitrogen atom.
Properties
CAS No. |
56776-52-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-ethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-6-10-14(13)16(18)17-15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
IDNPOLISBGNSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















